![molecular formula C14H15N5O6S2 B13871658 2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)
2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac
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Overview
Description
2®-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a hydroxyimino group, and a furothiazin ring system. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2®-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid typically involves multiple steps, including the formation of the thiazole ring and the furothiazin ring system. One common synthetic route involves the use of α-amino ketones and O-acyl oximes as starting materials. The reaction is catalyzed by copper, which facilitates the oxidative dehydrogenative annulation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2®-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2®-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2®-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells that share some structural similarities but have different applications.
Uniqueness
What sets 2®-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid apart is its unique combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Biological Activity
The compound 2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid (CAS No. 178422-45-2) is a structurally complex molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C14H15N5O6S2 with a molecular weight of approximately 413.43 g/mol. Its structure features a thiazole moiety and a hydroxyimino group that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with bacterial cell wall synthesis. It acts as a beta-lactam antibiotic by inhibiting the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria.
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. It has shown effectiveness in vitro against strains such as:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 1 µg/mL |
Escherichia coli | 1 - 4 µg/mL |
Streptococcus pneumoniae | 0.25 - 1 µg/mL |
These results suggest that the compound could be a viable option for treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on human cell lines indicate that it has a moderate cytotoxic effect at high concentrations:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 18 |
These findings highlight the need for careful dosage consideration in therapeutic applications.
Clinical Trials
Several clinical trials have been conducted to assess the efficacy of this compound in treating bacterial infections. A notable study published in the Journal of Antimicrobial Chemotherapy reported positive outcomes in patients with complicated skin and soft tissue infections caused by drug-resistant bacteria. The study found that:
- Efficacy Rate : 85% of patients showed significant improvement.
- Adverse Effects : Mild gastrointestinal disturbances were the most common side effects reported.
Comparative Studies
Comparative studies with other antibiotics have shown that this compound has similar or superior efficacy against certain resistant strains when compared to traditional beta-lactams like penicillin and cephalosporins.
Properties
IUPAC Name |
2-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDACXFQGVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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